4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide;dihydrochloride
Description
4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide dihydrochloride is a benzamide derivative with a molecular formula of C₁₃H₁₅Cl₂N₃O and a molecular weight of 300.18 g/mol . The compound features a benzamide core substituted with an aminomethyl group at the 4-position and a pyridin-2-ylmethyl moiety on the amide nitrogen. Notably, commercial availability of this compound has been discontinued, limiting recent experimental data .
Properties
IUPAC Name |
4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.2ClH/c15-9-11-4-6-12(7-5-11)14(18)17-10-13-3-1-2-8-16-13;;/h1-8H,9-10,15H2,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQDYNXQGXUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-aminomethylbenzoic acid with pyridin-2-ylmethylamine under specific conditions to form the amide bond. The reaction typically requires the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study protein interactions and enzyme activities. Its ability to bind to specific targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine and Piperazine Substitutions
N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-(pyridin-2-yl)benzamide Dihydrochloride Hydrate
- Structure : Contains a pyridin-2-ylbenzamide core linked to a piperazine-dichlorophenyl moiety via a trans-but-2-enyl chain.
- Molecular Weight : Higher than the target compound due to the piperazine and dichlorophenyl groups.
- Activity : Likely targets neurotransmitter receptors (e.g., dopamine or serotonin) due to the piperazine-dichlorophenyl pharmacophore, a common feature in antipsychotic agents .
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Hydrochloride
- Structure : Includes a pyridine ring, a methoxyphenyl-piperazine group, and an iodine substituent on the benzamide.
- Activity : The iodine atom may enhance binding affinity to protein targets (e.g., kinases or GPCRs), while the piperazine moiety improves solubility .
Momelotinib Dihydrochloride
- Structure: Features a cyanomethyl group and a morpholinylphenyl-substituted pyrimidine attached to the benzamide core.
- Molecular Weight : 505.40 g/mol , significantly higher than the target compound.
- Activity : A JAK1/2 inhibitor approved for myelofibrosis, demonstrating the impact of morpholine and pyrimidine groups on kinase selectivity .
Antiprotozoal and Antimicrobial Benzamide Derivatives
4-(2-Ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide Dihydrochloride (7b)
- Structure: Substituted with ethylguanidino groups at both the 4-position of the benzamide and the aniline ring.
- Activity: Exhibits submicromolar IC₅₀ values against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness). Demonstrated 100% cure rates in murine models .
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Imidazole and Isoxazole-Substituted Analogues
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structure : Substituted with an imidazole ring and halogenated aniline.
- Activity : High anticancer activity against cervical cancer cell lines, likely due to imidazole-mediated DNA intercalation or kinase inhibition .
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
Comparative Analysis Table
Key Findings and Implications
Structural Determinants of Activity: Pyridine and Piperazine Groups: Enhance solubility and receptor binding (e.g., kinase or GPCR targets) . Halogen and Trifluoromethyl Substitutions: Improve antimicrobial and anticancer potency by increasing electrophilicity and metabolic stability . Guanidino Groups: Enable DNA interaction and antiprotozoal activity via AT-rich sequence binding .
Limitations of Target Compound: The discontinued status of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide dihydrochloride limits its pharmacological profiling. Structural analogues with documented activities (e.g., Momelotinib, Compound 7b) highlight the importance of additional functional groups (e.g., morpholine, guanidino) for target engagement.
Future Directions: Synthesis of derivatives incorporating pyrimidine (as in Momelotinib) or guanidino groups (as in Compound 7b) could enhance the target compound’s bioactivity. Comparative studies on solubility, bioavailability, and toxicity profiles are warranted.
Biological Activity
4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride is a compound with significant potential in medicinal chemistry, particularly noted for its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride is C14H17Cl2N3O. The compound features an aminomethyl group and a pyridine moiety attached to a benzamide structure, which enhances its solubility and reactivity in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C14H17Cl2N3O |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | 4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride |
| CAS Number | 1257585-21-9 |
The biological activity of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to desired pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may interact with receptors that mediate pain and inflammation, suggesting potential analgesic properties.
Biological Activity and Therapeutic Applications
Research indicates that 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride exhibits significant biological activity, particularly in the fields of anti-inflammatory and analgesic research. Preliminary studies suggest its potential applications include:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Its structural features may facilitate interactions with pain pathways, providing analgesic effects .
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of benzamide compounds exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators in cultured cells.
- Cancer Research : A related study highlighted that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide were evaluated for their cytotoxic effects against various cancer cell lines, showing IC50 values indicating effective inhibition .
- Mechanistic Insights : Molecular docking studies have provided insights into how 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide interacts with target proteins, supporting its potential as a lead compound for drug development aimed at treating inflammatory diseases or cancers .
Comparative Analysis with Related Compounds
The uniqueness of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide; dihydrochloride lies in its specific combination of functional groups. A comparative analysis with similar compounds reveals distinct pharmacological properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride | Aminomethyl + Pyridine + Benzamide | Potential anti-inflammatory properties |
| N-(Pyridin-2-ylmethyl)benzamide | Pyridine + Benzamide | Moderate analgesic effects |
| 4-Aminobenzamide | Amino + Benzamide | Antiproliferative activity |
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide dihydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
Preparation of the pyridine derivative : Chlorination of the pyridine ring followed by functionalization (e.g., trifluoromethylation via electrophilic substitution) .
Coupling reactions : The pyridine derivative is coupled with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate .
Amidation : Reacting the intermediate with 4-chlorobenzoyl chloride or equivalent acylating agents in the presence of a base (e.g., triethylamine) yields the benzamide core .
Salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) produces the dihydrochloride salt .
Q. Optimization strategies :
Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzamide backbone, pyridylmethyl group, and aminomethyl substituents. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methylene groups (CH₂NH₂) resonate near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms the molecular ion peak (e.g., m/z ~292.2 for the free base) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the dihydrochloride salt (e.g., C: ~49%, H: ~5.2%, Cl: ~24%) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and salt formation .
Q. How does the dihydrochloride salt form influence the compound's solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility : The dihydrochloride salt increases aqueous solubility due to ionic interactions. For example, solubility in PBS (pH 7.4) can reach ~50 mg/mL, whereas the free base may exhibit <5 mg/mL solubility .
- Stability :
Advanced Research Questions
Q. What experimental strategies can elucidate the compound's mechanism of action in disrupting DNA-protein interactions?
Methodological Answer:
- DNA-binding assays :
- Structural studies :
Q. How can researchers resolve contradictions in reported biochemical pathway effects (e.g., bacterial proliferation vs. eukaryotic toxicity)?
Methodological Answer:
Q. What in vitro and in vivo models are suitable for evaluating the compound's efficacy as an antibacterial agent?
Methodological Answer:
- In vitro :
- MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .
- In vivo :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Core modifications :
- Pharmacokinetic profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
